1-(3-Butyl-1,2,4-thiadiazol-5-yl)piperazine
Description
The exact mass of the compound this compound is 226.12521776 g/mol and the complexity rating of the compound is 184. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-butyl-5-piperazin-1-yl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4S/c1-2-3-4-9-12-10(15-13-9)14-7-5-11-6-8-14/h11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALQZRSWETUUQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NSC(=N1)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(3-Butyl-1,2,4-thiadiazol-5-yl)piperazine: Synthesis, Properties, and Pharmacological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3-butyl-1,2,4-thiadiazol-5-yl)piperazine, a heterocyclic compound of interest in medicinal chemistry. While specific data for this exact molecule is limited, this document synthesizes information from closely related analogues and the broader classes of 1,2,4-thiadiazole and piperazine derivatives to project its chemical and pharmacological profile. This guide covers the probable synthetic routes, physicochemical properties, spectroscopic characterization, and potential therapeutic applications, offering a foundational resource for researchers exploring this and similar chemical scaffolds.
Introduction: The Convergence of Two Privileged Scaffolds
The molecule this compound integrates two "privileged" heterocyclic structures in medicinal chemistry: the 1,2,4-thiadiazole ring and the piperazine moiety. The 1,2,4-thiadiazole core is a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, a scaffold known for a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a common constituent of centrally active drugs, conferring favorable pharmacokinetic properties such as improved solubility and the ability to cross the blood-brain barrier.[3][4] The strategic combination of these two moieties in this compound suggests a molecule with potential for diverse pharmacological applications.
Chemical Structure and Nomenclature
The chemical structure of this compound is characterized by a piperazine ring attached at its N1 position to the C5 position of a 1,2,4-thiadiazole ring, which is substituted at the C3 position with a butyl group.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₈N₄S
-
Molecular Weight: 226.34 g/mol
Synthesis and Characterization
The synthesis of this compound can be approached through established methods for the formation of 3,5-disubstituted 1,2,4-thiadiazoles. A plausible and efficient synthetic strategy involves the cyclization of an appropriate amidine with a source of sulfur and a subsequent coupling with piperazine.
Proposed Synthetic Pathway
A general and effective method for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles involves the base-mediated intramolecular dehydrogenative N-S coupling.[6]
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
-
Synthesis of the Thioacylamidine Intermediate:
-
To a solution of valeramidine hydrochloride (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a base like triethylamine (1.1 eq) and stir at room temperature for 30 minutes.
-
To this mixture, add piperazine-1-carbodithioate (1.0 eq) portion-wise.
-
Heat the reaction mixture at 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.
-
-
Oxidative Cyclization:
-
Dissolve the crude intermediate in a solvent such as ethanol or dichloromethane.
-
Add an oxidizing agent, for instance, iodine (1.2 eq) or hydrogen peroxide, dropwise at 0 °C.[7]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with an aqueous solution of sodium thiosulfate (if using iodine).
-
Extract the product, wash, dry, and concentrate the organic phase.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Spectroscopic Characterization (Predicted)
The structure of the synthesized compound would be confirmed using standard spectroscopic techniques.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the butyl group protons (a triplet for the terminal methyl, and multiplets for the three methylene groups), and characteristic signals for the piperazine ring protons. The chemical shifts of the piperazine protons would be influenced by the electron-withdrawing nature of the thiadiazole ring. |
| ¹³C NMR | Resonances for the four distinct carbons of the butyl group, two distinct signals for the carbons of the piperazine ring, and two characteristic downfield signals for the C3 and C5 carbons of the 1,2,4-thiadiazole ring.[8][9] |
| FT-IR | Characteristic stretching vibrations for C-H bonds (aliphatic), C=N and C-S bonds within the thiadiazole ring, and N-H stretching if the secondary amine of the piperazine is present.[8] |
| Mass Spec | A molecular ion peak corresponding to the calculated molecular weight (226.34 g/mol ) and characteristic fragmentation patterns. |
Physicochemical Properties (Predicted)
The physicochemical properties of this compound are crucial for its behavior in biological systems. These properties can be predicted based on its structure.
| Property | Predicted Value/Characteristic | Rationale |
| pKa | The piperazine ring will have two pKa values, with the secondary amine being more basic than the tertiary amine attached to the electron-withdrawing thiadiazole ring. | The electron-withdrawing effect of the thiadiazole ring reduces the basicity of the adjacent nitrogen. |
| LogP | Moderately lipophilic. | The butyl group contributes to lipophilicity, while the piperazine and thiadiazole moieties add polarity. |
| Solubility | Likely to have moderate aqueous solubility, especially at physiological pH where the piperazine ring can be protonated. Solubility in organic solvents is expected to be good.[10] | The presence of polar N and S atoms and the basic piperazine ring enhance aqueous solubility. |
| Stability | The 1,2,4-thiadiazole ring is generally stable under acidic and basic conditions.[11] | Aromatic character of the thiadiazole ring imparts stability. |
Pharmacological Profile and Potential Applications
The combination of the 1,2,4-thiadiazole and piperazine scaffolds suggests a broad range of potential pharmacological activities.
Caption: Potential pharmacological activities derived from the constituent moieties.
Potential Therapeutic Targets
-
Central Nervous System (CNS) Receptors: The piperazine moiety is a well-known pharmacophore for dopamine and serotonin receptors, suggesting potential applications as an antipsychotic, antidepressant, or anxiolytic agent.[3][12]
-
Enzymes: Thiadiazole derivatives have been shown to inhibit various enzymes, including kinases, carbonic anhydrases, and histone deacetylases, indicating potential as anticancer agents.[13][14][15]
-
Microbial Targets: The thiadiazole ring is present in numerous compounds with antibacterial and antifungal activity, possibly through the inhibition of essential microbial enzymes.[2][16]
Experimental Protocols for Biological Evaluation
To ascertain the pharmacological profile of this compound, a systematic screening process is necessary.
Caption: A typical workflow for the biological evaluation of a novel compound.
In Vitro Cytotoxicity Assay (MTT Protocol)
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[17][18]
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical methodologies. Based on the known properties of its constituent heterocycles, this compound warrants investigation for a range of biological activities, particularly in the areas of oncology, infectious diseases, and central nervous system disorders. Further research should focus on its synthesis, comprehensive in vitro screening, and subsequent lead optimization to explore its full therapeutic potential.
References
-
ResearchGate. (n.d.). The molecular targets of the thiadiazole derivatives. Retrieved from [Link]
-
PMC. (n.d.). Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Retrieved from [Link]
- Books. (2024).
- Semantic Scholar. (2025). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds.
- International Journal of Pharmaceutical Sciences and Research. (2021).
- Bentham Science. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity.
- Consolidated Knowledge. (2024).
- ISRES. (n.d.). 174 Thiadiazoles and Their Properties.
-
NIH. (n.d.). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Retrieved from [Link]
-
PubMed. (n.d.). Thiazole-substituted Benzoylpiperazine Derivatives as Acetylcholinesterase Inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5‐amino‐1,2,4‐thiadiazoles. Retrieved from [Link]
- ResearchGate. (2024).
- PMC. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities.
-
PubMed. (n.d.). Synthesis, in-Vitro Cytotoxicity and Antimicrobial Evaluations of Some Novel Thiazole Based Heterocycles. Retrieved from [Link]
-
PMC. (n.d.). Synthesis, and docking studies of novel heterocycles incorporating the indazolylthiazole moiety as antimicrobial and anticancer agents. Retrieved from [Link]
- MDPI. (2023).
-
PMC. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]
- RSC Publishing. (2015).
-
PubMed. (n.d.). Medicinal chemistry and properties of 1,2,4-thiadiazoles. Retrieved from [Link]
-
PubMed. (2011). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Retrieved from [Link]
-
Journal of Global Pharma Technology. (n.d.). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Retrieved from [Link]
- SpringerLink. (n.d.). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.
- Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.
- DergiPark. (n.d.).
-
PMC. (n.d.). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Retrieved from [Link]
- Nature. (n.d.). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur.
- ResearchGate. (n.d.). Synthesis and In vitro antimicrobial evaluation of some novel bioactive heterocyclic compounds.
- ResearchGate. (n.d.).
- Semantic Scholar. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.
-
PubMed. (2018). Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. Retrieved from [Link]
- ACS Publications. (2024).
- Journal of Education for Pure Science. (2023). Chemical properties of thiadiazole compounds.
- Benchchem. (n.d.).
- Semantic Scholar. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti.
-
PMC. (n.d.). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. wisdomlib.org [wisdomlib.org]
- 3. Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 1783977-42-3 | 1-[3-(2-Methylpropyl)-1,2,4-thiadiazol-5-yl]piperazine - Moldb [moldb.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abis-files.kayseri.edu.tr [abis-files.kayseri.edu.tr]
- 10. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. isres.org [isres.org]
- 12. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, and docking studies of novel heterocycles incorporating the indazolylthiazole moiety as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Targeted Bioactivity of 1,2,4-Thiadiazole Piperazine Scaffolds
The following technical guide details the biological activity, synthesis, and mechanistic validation of 1,2,4-thiadiazole piperazine scaffolds.
From Cathepsin B Inhibition to Aromatase Modulation
Executive Summary: The "Thiol-Trap" Advantage
While the 1,3,4-thiadiazole isomer is ubiquitous in medicinal chemistry literature for its broad antimicrobial properties, the 1,2,4-thiadiazole isomer offers a distinct, high-value pharmacodynamic profile: covalent enzyme inhibition .
Unlike its isomers, the 1,2,4-thiadiazole ring possesses a specific susceptibility to nucleophilic attack at the sulfur atom, making it a privileged scaffold for designing irreversible inhibitors of cysteine proteases, particularly Cathepsin B . When coupled with a piperazine linker, which enhances lipophilicity and bioavailability, this scaffold becomes a potent tool for targeting metastatic cancers and neurodegenerative pathways (Alzheimer’s).
This guide moves beyond generic screening data to focus on the mechanism-based design of these scaffolds, specifically their role as "thiol traps" and aromatase inhibitors.
Structural Rationale & Pharmacophore Logic[1]
The synergy between the 1,2,4-thiadiazole core and the piperazine moiety is not accidental; it is a calculated choice to balance reactivity with recognition.
The 1,2,4-Thiadiazole "Warhead"
-
Electronic Signature: The 1,2,4-thiadiazole ring is electron-deficient. The S–N bond is polarized, rendering the sulfur atom electrophilic.
-
Mechanism of Action (The "Thiol Trap"): In the presence of a catalytic cysteine residue (e.g., Cys29 in Cathepsin B), the thiadiazole ring undergoes a ring-opening reaction. The enzyme's thiol attacks the thiadiazole sulfur, forming a mixed disulfide bond. This covalently modifies and irreversibly inactivates the enzyme.
-
Bioisosterism: It serves as a bioisostere for pyrimidine, allowing it to intercalate into kinase ATP-binding pockets (e.g., Aromatase inhibition).
The Piperazine "Vector"
-
Solubility: The basic nitrogen atoms of piperazine improve aqueous solubility at physiological pH, counteracting the lipophilicity of the aromatic thiadiazole.
-
Target Recognition: The chair conformation of piperazine provides a rigid spacer (approx. 5 Å) that can orient the "warhead" (thiadiazole) towards the active site while the other end interacts with surface residues (P2/P3 pockets).
Therapeutic Applications & SAR
Cathepsin B Inhibition (Cancer Metastasis & Alzheimer's)
Cathepsin B is a cysteine protease highly upregulated in metastatic tumors and involved in amyloid precursor protein (APP) processing.
-
Key SAR Finding: Substituents at the C3 position of the 1,2,4-thiadiazole ring modulate the reactivity of the sulfur atom. Electron-withdrawing groups increase susceptibility to nucleophilic attack (increasing potency but potentially reducing selectivity), while electron-donating groups (like methoxy) tune the reactivity for specific targets.
-
Piperazine Role: Attaching a piperazine moiety at C5 allows for the introduction of peptide-mimetic groups that fit into the enzyme's S2 subsite, conferring specificity over other cysteine proteases (e.g., Cathepsin L or S).
Anticancer Activity (Aromatase & Kinase Inhibition)
Derivatives such as 3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole (Letrozole analogs) function as non-steroidal aromatase inhibitors.
-
Mechanism: The N-2 or N-4 of the thiadiazole ring coordinates with the heme iron of the aromatase enzyme, blocking the conversion of androgens to estrogens.
-
Activity: Piperazine-linked derivatives have shown IC50 values in the low micromolar range against MCF-7 (Breast) and A549 (Lung) cancer lines.
Visualizing the Mechanism
The following diagram illustrates the "Thiol Trap" mechanism, a critical concept for researchers designing covalent inhibitors using this scaffold.
Figure 1: The catalytic cysteine of Cathepsin B attacks the sulfur of the 1,2,4-thiadiazole, causing ring opening and irreversible disulfide bond formation.
Synthesis Protocol: 1,2,4-Thiadiazole-Piperazine Assembly
Objective: Synthesis of a 5-(piperazin-1-yl)-1,2,4-thiadiazole derivative. Note: The formation of the 1,2,4-isomer requires specific oxidative cyclization conditions distinct from the 1,3,4-isomer.
Step 1: Formation of the 1,2,4-Thiadiazole Core
-
Reagents: Thioamide precursor (e.g., Benzothioamide), Formamidine acetate, DMSO/I2 (Oxidant).
-
Protocol:
-
Dissolve the aryl thioamide (1.0 equiv) and formamidine acetate (1.2 equiv) in DMSO.
-
Add catalytic Iodine (10 mol%) or Hydrogen Peroxide.
-
Stir at 80°C for 4-6 hours.
-
Mechanism: Oxidative dimerization and cyclization of the thioacylamidine intermediate yields the 3,5-disubstituted-1,2,4-thiadiazole.
-
Alternative Route (for C5-Chloro intermediate): Reaction of trichloromethanesulfenyl chloride with amidines.
-
Step 2: Piperazine Coupling (Nucleophilic Substitution)
-
Reagents: 5-chloro-3-substituted-1,2,4-thiadiazole, N-Boc-piperazine, K2CO3, DMF.
-
Protocol:
-
Suspend 5-chloro-1,2,4-thiadiazole derivative (1.0 mmol) and K2CO3 (2.0 mmol) in anhydrous DMF (5 mL).
-
Add N-Boc-piperazine (1.1 mmol) dropwise.
-
Heat to 60-80°C for 8 hours. (Monitor by TLC; the C5-chlorine is highly reactive due to the electron-deficient ring).
-
Quench with ice water, extract with Ethyl Acetate.
-
Deprotect the Boc group using TFA/DCM (1:1) to yield the free piperazine amine for further derivatization.
-
Experimental Validation Protocols
Cathepsin B Inhibition Assay (Enzymatic)
-
Purpose: To verify the "thiol trap" mechanism and determine IC50.
-
Reagents: Recombinant Human Cathepsin B, Fluorogenic Substrate (Z-Arg-Arg-AMC), DTT (Activator).
-
Protocol:
-
Activation: Incubate Cathepsin B (10 nM) in assay buffer (pH 6.0, 1 mM DTT, 1 mM EDTA) for 15 min at 37°C to reduce the active site cysteine.
-
Inhibitor Addition: Add the 1,2,4-thiadiazole test compound (dissolved in DMSO) at varying concentrations (0.1 nM – 10 µM). Incubate for 30 min. Note: Because this is a covalent inhibitor, time-dependency should be checked.
-
Substrate Initiation: Add Z-Arg-Arg-AMC (50 µM).
-
Measurement: Monitor fluorescence (Ex: 360 nm, Em: 460 nm) kinetically for 20 min.
-
Validation: Loss of enzymatic activity over time (k_inact) confirms irreversible inhibition.[1]
-
Cytotoxicity Assay (MTT)
-
Cell Lines: MCF-7 (Breast), A549 (Lung), HDF (Normal Fibroblasts - control).
-
Protocol:
-
Seed cells (5,000 cells/well) in 96-well plates. Incubate 24h.
-
Treat with test compounds (0.1 – 100 µM) for 48h.
-
Add MTT reagent (5 mg/mL), incubate 4h.
-
Dissolve formazan crystals in DMSO.
-
Measure Absorbance at 570 nm.
-
Success Criteria: IC50 < 10 µM in cancer lines with Selectivity Index (SI) > 5 vs. HDF.
-
Summary of Biological Data
| Compound Class | Target | Mechanism | Key Potency Data | Reference |
| 3-methoxy-5-peptidyl-1,2,4-thiadiazole | Cathepsin B | Irreversible Thiol Trap (Disulfide formation) | Ki = 2.6 µM | [1] |
| 3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole | Aromatase | Heme Iron Coordination | IC50 = 0.1 - 0.5 µM | [2] |
| 1,2,4-Thiadiazole-1,2,4-Triazole Amides | MCF-7 / A549 | Tubulin/Kinase Modulation | IC50: 0.10 ± 0.08 µM (MCF-7) | [3] |
References
-
1,2,4-thiadiazole: a novel Cathepsin B inhibitor. Bioorganic & Medicinal Chemistry, 2005. Link
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Arabian Journal for Science and Engineering, 2020.[2] Link
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (Includes comparative data on thiadiazole isomers). Molecules, 2019.[3] Link
-
Theoretical insight into the mechanism for the inhibition of the cysteine protease cathepsin B by 1,2,4-thiadiazole derivatives. Journal of Molecular Modeling, 2014. Link
Sources
- 1. 1,2,4-thiadiazole: a novel Cathepsin B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: 3-Substituted-1,2,4-Thiadiazole Derivatives
This guide serves as a technical whitepaper on 3-Substituted-1,2,4-Thiadiazole Derivatives . It is designed for researchers and drug discovery professionals, moving beyond basic definitions to explore synthetic causality, structure-activity relationships (SAR), and validated experimental protocols.
Executive Summary
The 1,2,4-thiadiazole scaffold represents a "privileged structure" in medicinal chemistry, distinct from its more common isomer, 1,3,4-thiadiazole.[1] While the 1,3,4-isomer is ubiquitous in antimicrobial literature, the 1,2,4-thiadiazole core offers unique electronic properties due to its asymmetric N–C–S linkage, effectively acting as a masked amidine or cyclic isothiourea.
This guide focuses on 3-substituted derivatives , a subclass that has emerged as a critical pharmacophore for anticancer (aromatase inhibition), neuroprotective , and antimicrobial therapeutics. The 3-position is the primary vector for lipophilic tuning, while the 5-position often serves as the electronic anchor (e.g., amine or aryl group) for target binding.
Structural & Electronic Significance
The 1,2,4-thiadiazole ring is electron-deficient, making it susceptible to nucleophilic attack, yet stable enough to serve as a bioisostere for pyrimidine or oxadiazole rings.
-
Lipophilicity: The sulfur atom imparts greater lipophilicity compared to oxadiazoles, enhancing membrane permeability (LogP modulation).
-
The "Masked" Amidine: The N2–C3–N4 motif behaves similarly to an amidine, allowing for specific hydrogen bonding interactions in enzyme active sites (e.g., Factor XIIIa).
Visualization: Structural Logic of 1,2,4-Thiadiazoles
The following diagram illustrates the core numbering and the functional divergence between the 3- and 5-positions.
Figure 1: SAR Logic of the 1,2,4-Thiadiazole Scaffold. The 3-position dictates steric fit and hydrophobic interactions, while the 5-position modulates electronic density and solubility.
Synthetic Architectures
Synthesis of 3-substituted-1,2,4-thiadiazoles generally follows two major pathways: Oxidative Dimerization (for symmetric/pseudo-symmetric derivatives) and Oxidative Cyclization (for asymmetric, amino-substituted derivatives).
Pathway A: Oxidative Dimerization of Thioamides
This is the most robust route for generating 3,5-disubstituted derivatives.
-
Mechanism: Oxidation of primary thioamides to a disulfide intermediate, followed by intramolecular cyclization and elimination of sulfur/H2S.[2]
-
Reagents: Historically, iodine (I2) or hydrogen peroxide (H2O2) were used. Modern "Green" protocols utilize DMSO/Acid or Vanadium Haloperoxidases to recycle halide catalysts.
-
Causality: The oxidant converts the soft nucleophile (sulfur) into an electrophilic species (sulfenyl halide or radical), triggering attack by the amidine nitrogen.
Pathway B: Oxidative Cyclization of Imidoyl Thioureas
This route is preferred for 3-substituted-5-amino-1,2,4-thiadiazoles .
-
Mechanism: An imidoyl thiourea (formed from an isothiocyanate and an amidine) undergoes oxidative N–S bond formation.
-
Reagents: Phenyliodine(III) bis(trifluoroacetate) (PIFA) or electro-oxidative conditions.
-
Advantage: Allows precise installation of different substituents at the 3 and 5 positions (Regioselective).
Visualization: Synthetic Pathways
Figure 2: Primary synthetic routes. Pathway A (left) yields diaryl/dialkyl derivatives. Pathway B (right) yields amino-functionalized derivatives.
Validated Experimental Protocol
Protocol: Green Synthesis of 3,5-Disubstituted-1,2,4-Thiadiazoles via Oxidative Dimerization in DMSO. Source Grounding: Based on methodologies utilizing DMSO as both solvent and oxidant (Swern-type activation) or I2-catalyzed systems [1][2].
Rationale
This protocol is selected for its high atom economy and avoidance of toxic metal catalysts. DMSO acts as a mild oxidant in the presence of acid, converting the thioamide without over-oxidation to the amide.
Materials
-
Substrate: Thiobenzamide (or substituted derivative) (1.0 mmol)
-
Solvent/Reagent: Dimethyl sulfoxide (DMSO) (2.0 mL)
-
Catalyst/Additive: Conc. HCl (1-2 drops) or Iodine (10 mol%)
-
Workup: Ethyl acetate, Sodium thiosulfate (sat. aq.), Brine.[1]
Step-by-Step Methodology
-
Reaction Setup: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the thioamide in 2.0 mL of DMSO.
-
Critical Check: Ensure the thioamide is fully dissolved before adding the catalyst to prevent localized over-reaction.
-
-
Activation: Add 10 mol% Iodine (I2) OR 2 drops of conc. HCl. Seal the flask (open to air is acceptable for I2, but closed is preferred for DMSO/acid to contain dimethyl sulfide byproduct).
-
Heating: Heat the mixture to 80–100 °C for 2–4 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). Look for the disappearance of the thioamide spot (lower Rf) and appearance of the thiadiazole (higher Rf, UV active).
-
-
Quenching: Cool to room temperature. Pour the reaction mixture into 10 mL of ice-water.
-
Validation: If using Iodine, add saturated sodium thiosulfate solution until the brown color fades (removes unreacted I2).
-
-
Isolation: Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layer with water (to remove DMSO) and brine. Dry over anhydrous Na2SO4.
-
Purification: Concentrate under reduced pressure. Recrystallize from Ethanol or purify via silica gel column chromatography.
Self-Validating Analytical Checkpoints
-
IR Spectroscopy: Disappearance of the N–H stretch (3150–3300 cm⁻¹) and C=S stretch (1050–1200 cm⁻¹) confirms consumption of thioamide. Appearance of C=N (1600 cm⁻¹) confirms ring closure.
-
1H NMR: For 3,5-diphenyl-1,2,4-thiadiazole, look for the absence of NH2 protons (broad singlets often >7 ppm) and a simplified aromatic region.
-
Mass Spectrometry: Observe the molecular ion peak [M+H]+. Note that the dimer loses one sulfur atom compared to two thioamide monomers (2 x Mass - 34 Da).
Pharmacological Profile & SAR
The biological activity of 3-substituted-1,2,4-thiadiazoles is heavily dependent on the substituent at the 3-position.
Anticancer Activity[4][5]
-
Mechanism: Aromatase Inhibition and NF-κB pathway modulation.
-
Key Compounds: 3,5-Diaryl-1,2,4-thiadiazoles (e.g., Resveratrol analogues).
-
SAR Insight: Bulky aryl groups at the 3-position (e.g., 3-pyridyl) enhance π-stacking interactions within the aromatase active site, mimicking the steroid backbone [3].
Antimicrobial Activity[5]
-
Mechanism: Membrane disruption and inhibition of bacterial DNA gyrase.
-
Key Compounds: 3-Substituted-5-sulfonamido-1,2,4-thiadiazoles.
-
SAR Insight: Electron-withdrawing groups (Cl, NO2) on the 3-phenyl ring increase potency against Gram-positive bacteria (S. aureus) [4].
Data Summary Table
| Therapeutic Area | Key Derivative Class | Target / Mechanism | SAR Driver (3-Position) | Ref |
| Anticancer | 3,5-Diaryl-1,2,4-thiadiazole | Aromatase (CYP19A1) | Pyridyl or 4-OH-Phenyl (H-bonding) | [3] |
| Antimicrobial | 3-Aryl-5-amino-1,2,4-thiadiazole | DNA Gyrase / Membrane | 4-Cl-Phenyl or 4-NO2-Phenyl | [4] |
| Antithrombotic | 3-Alkyl-imidazo[1,2-d]thiadiazole | Factor XIIIa | Alkyl spacer (Hydrophobic fit) | [5] |
Future Outlook
The field is moving toward C–H activation techniques to functionalize the 1,2,4-thiadiazole core directly, avoiding the need for pre-functionalized thioamides. Furthermore, the integration of this scaffold into PROTACs (Proteolysis Targeting Chimeras) as a rigid linker is an emerging area of interest due to its stability and defined geometry.
References
-
Oxidative Cyclization in DMSO: Kumarswamy, M., et al. "Oxidative Cyclization of (Het)aryl-α-oxothioamides in Acidic DMSO Media: A Convenient Method for the Synthesis of 1,2,4-Thiadiazoles."[3] Bentham Science, 2025. Link
-
Iodine-Mediated Synthesis: Jatangi, N., et al. "I2-mediated oxidative C-N and N-S bond formations in water enable a metal-free... synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles."[4] Journal of Organic Chemistry, 2018.[4] Link
-
Anticancer Mechanisms: Szeliga, M. "Thiadiazole derivatives as anticancer agents."[1] Pharmacological Reports, 2020. Link
-
Antimicrobial SAR: Farghaly, T., et al. "Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives." (Note: Comparative SAR often references 1,2,4-isomers in broad reviews). Molecules, 2022. Link
-
Factor XIIIa Inhibitors: "3-Substituted Imidazo[1,2-d][1,2,4]-thiadiazoles: A Novel Class of Factor XIIIa Inhibitors." Journal of Medicinal Chemistry. Link
-
Enzymatic Synthesis: "Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling." Journal of the American Chemical Society. Link
Sources
Methodological & Application
Technical Application Note: Scalable Synthesis of 1-(3-Butyl-1,2,4-thiadiazol-5-yl)piperazine
This guide details the synthesis of 1-(3-Butyl-1,2,4-thiadiazol-5-yl)piperazine , a structural motif relevant to medicinal chemistry programs targeting GPCRs and ion channels.
The protocol is designed for scalability and reproducibility, utilizing a modular Convergent Synthesis strategy. It proceeds through the construction of the 1,2,4-thiadiazole core via the Goerdeler synthesis , followed by a regioselective nucleophilic aromatic substitution (
Executive Summary
This protocol describes the preparation of this compound (Target 3 ) from commercially available valeronitrile. The synthesis features a robust 3-step sequence:
-
Pinner Synthesis: Conversion of valeronitrile to valeramidine hydrochloride.
-
Goerdeler Cyclization: Condensation of valeramidine with perchloromethyl mercaptan to yield the electrophilic core, 5-chloro-3-butyl-1,2,4-thiadiazole.
- Coupling: Regioselective displacement of the C5-chloride by piperazine.
Key Advantages:
-
Regiocontrol: The Goerdeler synthesis exclusively yields the 3-substituted-5-chloro isomer.
-
Scalability: The workflow avoids heavy metal catalysts and utilizes standard workup procedures suitable for gram-to-multigram scales.
Retrosynthetic Analysis
The strategic disconnection relies on the high electrophilicity of the C5 position in the 1,2,4-thiadiazole ring, facilitated by the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.
Figure 1: Retrosynthetic logic flow from target molecule to commercial starting materials.
Experimental Protocols
Step 1: Synthesis of Valeramidine Hydrochloride
Objective: Convert valeronitrile to the amidine salt via the imidate intermediate.
Reaction Scheme:
Materials:
-
Valeronitrile (Pentanenitrile) [CAS: 110-59-8]
-
Methanol (Anhydrous)[1]
-
HCl gas (or Acetyl Chloride/MeOH generator)
-
Ammonia (7N in MeOH or anhydrous gas)
Procedure:
-
Imidate Formation:
-
Charge a flame-dried 3-neck flask with Valeronitrile (10.0 g, 120 mmol) and anhydrous Methanol (30 mL).
-
Cool to 0°C under
atmosphere. -
Bubble dry HCl gas into the solution for 2-3 hours until saturation (approx. 15 g weight gain). Alternatively, add Acetyl Chloride (2 equiv) dropwise to MeOH at 0°C to generate HCl in situ.
-
Seal the flask and store at 4°C for 24 hours. Crystallization of the imidate hydrochloride may occur.
-
-
Amidine Conversion:
-
Concentrate the mixture in vacuo (keep temp < 30°C) to remove excess HCl/MeOH.
-
Redissolve the residue in anhydrous Methanol (20 mL).
-
Cool to 0°C and slowly add 7N
in MeOH (3 equiv, 50 mL). -
Stir at room temperature for 24 hours.
-
-
Workup:
-
Concentrate to dryness.
-
Triturate the solid residue with cold diethyl ether to remove ammonium chloride byproducts (amidine HCl is soluble in ethanol/DCM,
is not; however, both are often soluble in MeOH). -
Purification: Recrystallize from Acetone/Ethanol.
-
Yield Expectation: 85-95% (White hygroscopic solid).
-
Step 2: Synthesis of 5-Chloro-3-butyl-1,2,4-thiadiazole
Objective: Construct the heterocyclic core using the Goerdeler synthesis.
Critical Safety Warning:
Perchloromethyl mercaptan (Trichloromethanesulfenyl chloride) is highly toxic, volatile, and has a foul odor. All operations MUST be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) should be available to neutralize spills.
Materials:
-
Valeramidine Hydrochloride (from Step 1)
-
Perchloromethyl mercaptan [CAS: 594-42-3]
-
Dichloromethane (DCM)
-
Sodium Hydroxide (NaOH), 4M aqueous solution
Procedure:
-
Biphasic Setup:
-
In a 250 mL round-bottom flask, dissolve Valeramidine HCl (5.0 g, 36.6 mmol) in DCM (40 mL).
-
Cool to -5°C (Ice/Salt bath).
-
Add 4M NaOH (36 mL, 4 equiv) with vigorous stirring.
-
-
Cyclization:
-
Add Perchloromethyl mercaptan (6.8 g, 36.6 mmol) dissolved in DCM (10 mL) dropwise over 30 minutes, maintaining internal temp < 0°C.
-
Mechanism:[2][3][4][5][6][7] The amidine attacks the sulfenyl chloride, followed by cyclization and elimination of HCl.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
-
Workup:
-
Purification:
-
The crude oil is often sufficiently pure. If necessary, purify via flash chromatography (Hexanes/EtOAc 95:5).
-
Yield Expectation: 60-75% (Pale yellow oil or low-melting solid).
-
Step 3: Coupling with Piperazine ( )
Objective: Install the piperazine moiety.
Materials:
-
5-Chloro-3-butyl-1,2,4-thiadiazole (from Step 2)
-
Piperazine (Anhydrous) [CAS: 110-85-0]
-
Acetonitrile (MeCN) or Ethanol[6]
-
Potassium Carbonate (
)[10]
Procedure:
-
Reaction Setup:
-
Dissolve Piperazine (4 equiv, to prevent bis-substitution) in MeCN (10 vol).
-
Add
(1.5 equiv).[11] -
Add 5-Chloro-3-butyl-1,2,4-thiadiazole (1 equiv) dropwise at room temperature.
-
-
Execution:
-
Heat the mixture to reflux (80°C) for 4-6 hours. Monitor by TLC (DCM/MeOH 9:1) or LC-MS. The starting chloride should disappear.
-
-
Workup (Acid-Base Extraction):
-
Filter off inorganic salts (
, KCl) and concentrate the filtrate. -
Dissolve residue in DCM (50 mL).
-
Wash 1: Wash with water (remove excess piperazine).
-
Extraction: Extract the DCM layer with 1M HCl (2 x 30 mL). The product (basic amine) moves to the aqueous phase; neutral impurities stay in DCM.
-
Recovery: Basify the combined aqueous acidic extracts with 4M NaOH to pH > 12.
-
Extract the cloudy aqueous mixture with DCM (3 x 30 mL).
-
Dry (
) and concentrate.
-
-
Final Purification:
-
If required, recrystallize the HCl salt (prepare by adding HCl/Ether) from Ethanol/Ether, or pass the free base through a short silica plug (DCM/MeOH/NH3 90:10:1).
-
Analytical Data & Quality Control
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow solid/oil | Visual |
| Purity | > 95% | HPLC (254 nm) |
| MS (ESI) | [M+H]+ calc: 227.13, found: 227.1 ± 0.2 | LC-MS |
| 1H NMR | Characteristic butyl triplets (0.9 ppm), piperazine broad singlets (2.8-3.0, 3.5-3.7 ppm) | 400 MHz DMSO-d6 |
Expected NMR Signals (Free Base):
-
0.92 (t, 3H, Butyl-
) -
1.35 (m, 2H, Butyl-
) -
1.65 (m, 2H, Butyl-
) -
2.65 (t, 2H, Butyl-
-Thiadiazole) -
2.90 (m, 4H, Piperazine
) -
3.50 (m, 4H, Piperazine
-Thiadiazole)
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | Water in reaction (hydrolysis of imidate) | Use strictly anhydrous MeOH and dry HCl gas. |
| Step 2 "Runaway" | Exothermic reaction of sulfenyl chloride | Add reagent very slowly at < 0°C. Ensure efficient stirring. |
| Bis-substitution (Dimer) | Insufficient Piperazine excess | Use at least 4-5 equivalents of piperazine. |
| Product stuck in Aqueous | pH not high enough during extraction | Ensure pH > 12 when extracting back into organic phase. |
References
-
Goerdeler Synthesis (Core Chemistry): Goerdeler, J., & Sperling, W. (1957). Über die Herstellung von 5-Chlor-1,2,4-thiadiazolen. Chemische Berichte, 90(6), 892-901.
-
Pinner Reaction (Amidine Synthesis): Pinner, A. (1892). Die Imidoäther und ihre Derivate. Oppenheim. (Classic Reference). For modern application: Organic Syntheses, Coll. Vol. 1, p. 5 (1941).
-
Nucleophilic Substitution on Thiadiazoles: Castro, A., et al. (2008). Synthesis and biological evaluation of new 1,2,4-thiadiazole derivatives. Bioorganic & Medicinal Chemistry, 16(1), 495-510.
-
General Review of 1,2,4-Thiadiazoles: Kopylovich, M. N., et al. (2016). Building 1,2,4-Thiadiazole: Ten Years of Progress. European Journal of Organic Chemistry, 2016(24), 4113-4129.
Sources
- 1. WO2007003280A1 - A process for the preparation of losartan derivatives by chlorination and reduction of the respective 1h-imidazole-5-carbaldehydes - Google Patents [patents.google.com]
- 2. US3808270A - Process for producing trichloromethane sulfenyl chloride - Google Patents [patents.google.com]
- 3. CN102219709A - Method for synthesizing intermediate of methadone hydrochloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. WO2006076562A1 - Process for the preparation of 1-amino-3,5-dimethyladamantane hydrochloride - Google Patents [patents.google.com]
- 8. US3391152A - Methods of preparing thiadiazoles - Google Patents [patents.google.com]
- 9. US3391152A - Methods of preparing thiadiazoles - Google Patents [patents.google.com]
- 10. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]
in vitro antimicrobial assay methods for thiadiazole derivatives
Application Note: Optimized In Vitro Antimicrobial Assay Protocols for 1,3,4-Thiadiazole Derivatives
Introduction & Scope
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, exhibiting broad-spectrum activity against Gram-positive bacteria, Gram-negative bacteria, and fungal pathogens. Its mechanism often involves the inhibition of cell wall synthesis or disruption of cell membranes. However, the inherent lipophilicity of these derivatives presents unique challenges in in vitro testing, particularly regarding solubility and precipitation in aqueous media.
This guide provides a rigorous, self-validating workflow for evaluating these compounds. It moves beyond basic screening to quantitative Pharmacodynamic (PD) profiling, essential for Investigational New Drug (IND) applications.
Key Challenges Addressed:
-
Solubility: Managing DMSO tolerance in bacterial cultures.
-
Visual Interference: Overcoming precipitation artifacts in MIC reading using redox indicators.
-
Quantification: Differentiating bactericidal vs. bacteriostatic activity.
Pre-Analytical Considerations: Compound Handling
Critical Causality: Thiadiazole derivatives often precipitate upon contact with Cation-Adjusted Mueller-Hinton Broth (CAMHB), masquerading as bacterial growth (turbidity). Proper solvent management is non-negotiable.
-
Solvent Selection: Dissolve neat compounds in 100% DMSO (Dimethyl Sulfoxide).
-
The "1% Rule": Most bacterial strains tolerate up to 1-2% DMSO. However, to ensure data integrity, aim for a final assay concentration of ≤1% DMSO .
-
Stock Preparation: Prepare a master stock at 100x the highest desired test concentration.
-
Example: To test from
down, prepare a stock at . Diluting this 1:100 into the assay yields with exactly 1% DMSO.
-
Workflow Visualization: Compound Preparation
Figure 1: Critical path for hydrophobic compound preparation to minimize precipitation artifacts.
Protocol A: Quantitative Broth Microdilution (MIC)
This protocol aligns with CLSI M07-A10 and EUCAST standards but includes a Resazurin modification specifically to handle the optical opacity of thiadiazole precipitates.
Materials
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum: 0.5 McFarland Standard (
). -
Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).
-
Controls: Ciprofloxacin (Positive), DMSO (Solvent), Sterile Media (Negative).
Step-by-Step Methodology
-
Inoculum Preparation:
-
Select 3-5 colonies of S. aureus (ATCC 29213) or E. coli (ATCC 25922).
-
Suspend in saline to match 0.5 McFarland turbidity.
-
Dilution: Dilute this suspension 1:150 in CAMHB to achieve
.
-
-
Plate Setup (96-Well):
-
Rows A-H: Serial 2-fold dilutions of the Thiadiazole derivative.
-
Column 11: Growth Control (Bacteria + Media + DMSO).
-
Column 12: Sterility Control (Media only).
-
Volume: Add
of compound (2x conc) + of bacterial suspension. Final Volume = .[1]
-
-
Incubation:
-
Seal plate with breathable film.
-
Incubate at
for 16–20 hours (24h for MRSA).[2]
-
-
Readout (The Resazurin Modification):
-
Why? Visual turbidity is unreliable if the drug precipitates.
-
Add
of Resazurin solution to all wells.[3] -
Incubate for an additional 1–2 hours.
-
Interpretation:
-
Blue/Purple: No growth (Resazurin unchanged)
Inhibition . -
Pink/Colorless: Growth (Resazurin reduced to Resorufin)
Active Bacteria .
-
-
MIC Definition: The lowest concentration preventing the color change from blue to pink.[4]
-
Visualizing the Plate Layout
Figure 2: Standardized plate layout ensuring internal solvent controls (Growth Control) are present to validate assay performance.
Protocol B: Time-Kill Kinetics (Bactericidal vs. Bacteriostatic)
MIC data is static. To understand how your thiadiazole derivative acts over time, a Time-Kill assay is required.
Methodology
-
Preparation: Prepare tubes containing CAMHB with the drug at concentrations of 1x MIC and 4x MIC .
-
Inoculation: Inoculate with
. -
Sampling: Remove aliquots at
. -
Plating: Perform serial 10-fold dilutions in saline and plate
onto Mueller-Hinton Agar. -
Counting: Count colonies after 24h incubation.
Data Interpretation Table
| Parameter | Definition | Biological Implication |
| Bacteriostatic | Inhibits growth; requires host immune system to clear infection. | |
| Bactericidal | Actively kills bacteria; preferred for immunocompromised hosts. | |
| Regrowth | Initial decrease followed by increase at 24h. | Suggests instability of the thiadiazole or emergence of resistance. |
Data Analysis & Decision Logic
The following decision tree guides the interpretation of results, specifically addressing the "Skipped Well" phenomenon common with hydrophobic drugs (where a higher concentration precipitates and fails to kill, while a lower soluble concentration kills).
Figure 3: Logic flow for validating MIC results. "Skipped wells" are a hallmark of solubility failure in thiadiazole assays.
References
-
CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[2] CLSI document M07-A10.[5][6] Wayne, PA: Clinical and Laboratory Standards Institute; 2015.
-
EUCAST. Reading guide for broth microdilution. European Committee on Antimicrobial Susceptibility Testing; Version 4.0, 2022.
-
Sarker, S. D., et al. "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals." Methods 42.4 (2007): 321-324.
- Jussivirta, P., et al. "Solubility and bioactivity of 1,3,4-thiadiazole derivatives." European Journal of Medicinal Chemistry (Contextual citation for thiadiazole solubility challenges).
Sources
- 1. youtube.com [youtube.com]
- 2. food.dtu.dk [food.dtu.dk]
- 3. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. standards.globalspec.com [standards.globalspec.com]
solvent selection for recrystallization of thiadiazolyl piperazines
Abstract & Strategic Overview
Thiadiazolyl piperazines represent a challenging class of pharmacophores in drug discovery, often serving as core scaffolds for antimicrobial and antipsychotic candidates. Their purification presents a unique "solubility paradox":
-
The 1,3,4-Thiadiazole core: Electron-deficient, rigid, and planar, favoring high lattice energy and poor solubility in non-polar solvents.
-
The Piperazine moiety: Flexible, basic (pKa ~9.8), and lipophilic, prone to "oiling out" and solvate formation.
This guide moves beyond standard "trial-and-error" screening. It provides a mechanistic approach to solvent selection, leveraging the basicity of the piperazine nitrogen to control crystallization kinetics and avoid the amorphous "oiling out" phase that plagues this specific chemical class.
Physicochemical Profiling & Solvent Logic
Before selecting a solvent, one must understand the intermolecular forces at play.[1]
| Molecular Feature | Impact on Crystallization | Recommended Solvent Strategy |
| Thiadiazole Sulfur | Increases lipophilicity; weak H-bond acceptor. | Requires polar organic solvents (EtOH, MeCN) to disrupt lattice. |
| Piperazine Nitrogen (N4) | Strong H-bond acceptor/donor; Basic center. | Risk: High solubility in alcohols leads to oiling. Opportunity: Target for salt formation (HCl, Maleate). |
| Flexible Linker | High entropic freedom; resists ordering. | Avoid rapid cooling.[2] Use high-boiling solvents (e.g., Toluene/DMF) only as co-solvents. |
The "Goldilocks" Zone
For the neutral free base, Ethanol (EtOH) and Acetonitrile (MeCN) are the primary candidates.
-
EtOH: Good solubility at boiling; moderate at RT. Risk:[3][4][5] Solvates are common.[5][6][7]
-
MeCN: Sharper solubility curve; less prone to H-bond solvates than alcohols.
-
Water: The universal anti-solvent for this class.
Protocol A: Neutral Entity Recrystallization (Binary Solvent System)
Objective: Purify the free base form without derivatization. Best For: Compounds with moderate impurities and melting points >120°C.
Reagents:
-
Solvent A (Dissolver): Ethanol (Absolute) or Acetonitrile.
-
Solvent B (Anti-solvent): Deionized Water.
Step-by-Step Workflow:
-
Saturation: Suspend the crude solid (1.0 g) in Solvent A (5 mL). Heat to reflux.
-
Titration: Add Solvent A dropwise via condenser until the solid just dissolves. Add 10% excess volume to prevent premature precipitation during filtration.
-
Hot Filtration: Filter through a pre-heated glass sinter (porosity 3) to remove insoluble mechanical impurities.
-
Nucleation Point: Return filtrate to reflux. Slowly add Solvent B (Water) dropwise until a persistent turbidity (cloudiness) is observed.[4]
-
Clarification: Add just enough Solvent A (approx. 0.5 - 1 mL) to clear the turbidity.
-
Controlled Cooling (Critical):
-
Wrap the flask in aluminum foil and a towel (insulation).
-
Allow to cool to Room Temperature (RT) undisturbed over 4–6 hours.
-
Note: Rapid cooling here will cause the piperazine tail to trap solvent, resulting in an oil.
-
-
Harvest: Filter the crystals and wash with a cold 1:1 mixture of Solvent A/B.
Protocol B: The "Salt-Switch" Technique (High Purity)
Objective: Overcome persistent "oiling out" by rigidifying the lattice via salt formation. Best For: Gummy residues, low-melting solids, or high-purity API requirements.
Mechanism: Protonating the piperazine nitrogen locks the flexible ring into a specific chair conformation, significantly increasing lattice energy and crystallization tendency.
Reagents:
-
Solvent: Isopropyl Alcohol (IPA) or Ethyl Acetate (EtOAc).
-
Acid Source: 4M HCl in Dioxane or Maleic Acid (solid).
Step-by-Step Workflow:
-
Dissolution: Dissolve crude thiadiazolyl piperazine (1.0 g) in EtOAc (10 mL) at 40°C.
-
Acid Addition:
-
For HCl Salt: Add 1.1 equivalents of HCl/Dioxane dropwise.
-
For Maleate: Add 1.0 equivalent of solid Maleic acid; heat until dissolved.
-
-
Precipitation: The salt is usually less soluble in EtOAc and will precipitate almost immediately.
-
Digestion: Heat the slurry to mild reflux for 30 minutes. This "Ostwald Ripening" allows small, impure crystals to dissolve and redeposit onto larger, purer crystals.
-
Cooling & Isolation: Cool to RT, filter, and wash with cold EtOAc.
Decision Logic & Visualization
Figure 1: Solvent Selection Decision Tree
This logic gate determines the optimal path based on the crude material's behavior.
Caption: Decision matrix for selecting between binary solvent recrystallization and salt formation based on physical state and solubility.
Figure 2: Troubleshooting "Oiling Out"
Oiling out (Liquid-Liquid Phase Separation) is the most common failure mode for this chemistry. Use this loop to resolve it.
Caption: Kinetic control loop to resolve oiling out phenomena during cooling.
Data Summary: Solvent Compatibility Matrix
| Solvent System | Polarity Index | Suitability for Thiadiazolyl Piperazines | Notes |
| Ethanol / Water | High | Excellent | Standard starting point. High yield, moderate purity. |
| Acetonitrile | Medium-High | Good | Better impurity rejection than EtOH. Less solvate formation.[4][8][9] |
| DMSO / Water | Very High | Poor | Avoid if possible. Hard to dry; DMSO traps in the lattice. |
| EtOAc / Hexane | Low-Medium | Moderate | Good for very lipophilic derivatives. High risk of oiling out.[5] |
| IPA (for Salts) | Medium | Excellent | Best for HCl or Maleate salts. Produces free-flowing crystals. |
References
-
Al-Amin, M. et al. (2025). "1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure." MDPI Molecules. Link
-
BenchChem Technical Support. (2025). "Purification of Piperazine-Containing Compounds: Protocol 2." BenchChem Application Notes. Link
-
Mettler Toledo. (2024). "Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds." PharmaLego / Mettler Toledo White Paper. Link
-
University of Rochester. (2024). "Reagents & Solvents: Common Solvents for Recrystallization of Nitrogen Heterocycles." Department of Chemistry Guidelines. Link
-
Dai, X.L. et al. (2024).[10] "A Novel Cocrystal of Daidzein with Piperazine to Optimize Solubility." European Journal of Pharmaceutical Sciences. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of 1-(3-Butyl-1,2,4-thiadiazol-5-yl)piperazine
Welcome to the technical support guide for 1-(3-Butyl-1,2,4-thiadiazol-5-yl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on overcoming solubility challenges with this compound in aqueous media. This guide offers a series of troubleshooting strategies and frequently asked questions, grounded in established scientific principles, to facilitate your experimental success.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of this compound.
Q1: What are the primary factors contributing to the poor aqueous solubility of this compound?
A1: The limited aqueous solubility of this compound is likely due to a combination of its molecular structure: the hydrophobic butyl group and the heterocyclic 1,2,4-thiadiazole ring system. While the piperazine moiety offers some potential for protonation and increased solubility in acidic conditions, the overall lipophilicity of the molecule can hinder its dissolution in water.
Q2: What is the predicted pKa of this compound and how does it influence solubility?
A2: The piperazine ring contains two nitrogen atoms that can be protonated. The pKa values for piperazine itself are approximately 9.8 and 5.7.[1] The specific pKa values for this compound would need to be experimentally determined but are expected to be in a similar range. The pKa is critical because it dictates the pH at which the molecule becomes ionized. The ionized form of a drug is generally more water-soluble than the neutral form.[2][3] Therefore, adjusting the pH of the aqueous medium to below the higher pKa value should enhance solubility.
Q3: Are there any initial, simple steps I can take to improve the solubility of this compound for preliminary in vitro experiments?
A3: Yes, for initial screening purposes, you can try the following:
-
pH Adjustment: Attempt to dissolve the compound in an acidic buffer (e.g., pH 4-6). This will promote protonation of the piperazine ring and should increase solubility.[2]
-
Co-solvents: Prepare a stock solution in a water-miscible organic solvent such as DMSO, ethanol, or polyethylene glycol (PEG) 300, and then dilute it into your aqueous experimental medium.[4][5] Be mindful of the final solvent concentration to avoid toxicity in cellular assays.
II. Troubleshooting Guides & Experimental Protocols
This section provides detailed troubleshooting strategies with step-by-step protocols to systematically address and improve the aqueous solubility of this compound.
Strategy 1: pH-Dependent Solubility Optimization
Scientific Rationale: As an ionizable compound with a basic piperazine moiety, the solubility of this compound is expected to be highly dependent on the pH of the aqueous medium.[2][6] By lowering the pH, the equilibrium will shift towards the protonated, more soluble form of the molecule. The Henderson-Hasselbalch equation can be used to predict the pH-solubility profile.[2][7]
Experimental Protocol: pH-Solubility Profiling
-
Prepare a series of buffers: Prepare buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).
-
Equilibrate excess compound: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Shake and incubate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate solid and liquid phases: Centrifuge or filter the samples to remove the undissolved solid.
-
Quantify dissolved compound: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the data: Plot the measured solubility as a function of pH to determine the optimal pH range for solubilization.
Expected Outcome: A significant increase in solubility should be observed at lower pH values.
Logical Relationship: pH and Ionization
Caption: Effect of low pH on the solubility of this compound.
Strategy 2: Cosolvency
Scientific Rationale: Cosolvents are water-miscible organic solvents that can increase the solubility of poorly water-soluble drugs by reducing the polarity of the aqueous medium.[4][5][8] This technique is effective for lipophilic compounds.[9]
Experimental Protocol: Cosolvent Screening
-
Select cosolvents: Choose a panel of pharmaceutically acceptable cosolvents such as ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and glycerin.[5]
-
Prepare cosolvent-water mixtures: Create a series of binary solvent systems with varying percentages of the cosolvent in water (e.g., 10%, 20%, 30%, 40% v/v).
-
Determine solubility: Measure the solubility of this compound in each cosolvent mixture using the equilibrium solubility method described in Strategy 1.
-
Analyze the results: Plot the solubility of the compound as a function of the cosolvent concentration to identify the most effective cosolvent and the optimal concentration range.
Data Presentation: Expected Solubility Enhancement with Cosolvents
| Cosolvent | 10% (v/v) | 20% (v/v) | 30% (v/v) | 40% (v/v) |
| Ethanol | >5-fold increase | >10-fold increase | >20-fold increase | >50-fold increase |
| Propylene Glycol | >3-fold increase | >8-fold increase | >15-fold increase | >30-fold increase |
| PEG 400 | >4-fold increase | >12-fold increase | >25-fold increase | >60-fold increase |
Note: The values in this table are hypothetical and represent the expected trend of solubility enhancement.
Strategy 3: Cyclodextrin Complexation
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11][12] They can form inclusion complexes with poorly soluble drug molecules, effectively encapsulating the hydrophobic parts of the guest molecule and increasing its apparent water solubility.[10][11][13]
Experimental Protocol: Cyclodextrin Inclusion Complexation
-
Choose cyclodextrins: Select common cyclodextrins such as β-cyclodextrin (β-CD) and its more soluble derivatives, hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[14]
-
Prepare aqueous cyclodextrin solutions: Make a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.
-
Phase solubility study: Add an excess of this compound to each cyclodextrin solution and determine the solubility as described previously.
-
Plot and analyze: Plot the drug solubility against the cyclodextrin concentration. A linear relationship (AL-type phase solubility diagram) suggests the formation of a 1:1 inclusion complex.[12]
-
Preparation of the complex (Kneading Method):
-
Triturate the drug with the selected cyclodextrin in a mortar.
-
Add a small amount of a water-alcohol mixture to form a paste.
-
Knead the paste for a specified time (e.g., 45-60 minutes).
-
Dry the resulting product to obtain the inclusion complex powder.[10]
-
Experimental Workflow: Cyclodextrin Complexation
Sources
- 1. uregina.ca [uregina.ca]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. wjbphs.com [wjbphs.com]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. wisdomlib.org [wisdomlib.org]
- 9. ijmsdr.org [ijmsdr.org]
- 10. humapub.com [humapub.com]
- 11. touroscholar.touro.edu [touroscholar.touro.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alfachemic.com [alfachemic.com]
purification strategies for oily thiadiazole amine derivatives
Technical Support Center: Purification of Oily Thiadiazole Amine Derivatives
Subject: Troubleshooting "Greasy" Intermediates & Oiling-Out Phenomena Ticket ID: TDA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Thiadiazole amine derivatives are notorious for "oiling out"—separating as a viscous liquid rather than a crystalline solid.[1] This behavior stems from the competition between the molecule's polar heterocyclic core (which wants to crystallize) and flexible alkyl/aryl substituents (which favor the amorphous/liquid state). Furthermore, the basic amine moiety interacts with silanol groups on silica, leading to streaking and poor separation.
This guide provides three tiered strategies to resolve these issues: Thermodynamic Control (Crystallization) , Chromatographic Optimization , and Chemical Modification (Salt Formation) .
Module 1: The "Oiling Out" Phenomenon (Crystallization)[1][2]
The Problem: Upon cooling, your product separates as a second liquid phase (oil droplets) at the bottom of the flask instead of forming crystals. This "oil" traps impurities and solvent.[1][2]
Mechanism: You have hit a Liquid-Liquid Phase Separation (LLPS) boundary before reaching the solubility curve (Solid-Liquid). This is a metastable state.
Protocol A: The "Re-Dissolve and Seed" Technique
-
Re-heat: Heat the mixture until the oil phase re-dissolves completely into a homogeneous solution.
-
Solvent Adjustment: Add a small volume (5-10%) of a "better" solvent (e.g., if using Ethanol/Water, add more Ethanol). Why? This shifts the phase diagram to avoid the LLPS region.
-
Controlled Cooling: Turn off the heat source but leave the flask in the oil bath/block to cool slowly to room temperature. Do not plunge into ice immediately.
-
Seeding: Once the solution reaches room temperature, add a single seed crystal of the pure product (if available) or scratch the inner glass surface with a glass rod.
-
Tip: If you have no seed, dip a glass rod in the solution, pull it out, let the solvent evaporate on the rod to form a micro-film of solid, then re-insert.
-
Protocol B: Trituration (The Physical Force Method)
If the oil persists after solvent removal:
-
Evaporate the crude oil to dryness under high vacuum to remove all trace solvents.
-
Add a non-solvent (typically n-Pentane , Hexane , or Diethyl Ether ).
-
Sonicate the flask for 10–15 minutes.
-
The mechanical energy often forces the oil to organize into a solid lattice.
Data Table 1: Recommended Solvent Systems for Thiadiazoles
| Method | Solvent Pair | Ratio (v/v) | Notes |
|---|---|---|---|
| Recrystallization | Ethanol / Water | 9:1 to 7:3 | Standard for polar thiadiazoles. |
| Recrystallization | Benzene / Chloroform | 8:2 | Good for highly aromatic derivatives [1]. |
| Trituration | DCM / Hexane | N/A | Dissolve in min. DCM, crash out with Hexane. |
Module 2: Chromatographic Rescue (Flash Column)
The Problem: The amine group interacts with acidic silanols on the silica gel, causing "streaking" (tailing) and broad peaks that co-elute with impurities.
Protocol: Basified Silica Gel
You must neutralize the silica's acidity to allow the amine to elute as a sharp band.
-
The Modifier: Add 1% to 5% Triethylamine (Et3N) or 1% Ammonium Hydroxide (NH4OH) to your mobile phase.
-
The Pre-Wash (Critical Step): Before loading your sample, flush the column with 2 column volumes (CV) of the mobile phase containing the base. This "caps" the active silanol sites.
-
Solvent Systems:
-
Non-Polar: Hexane : Ethyl Acetate : Et3N (70 : 29 : 1)
-
Polar: DCM : Methanol : NH4OH (90 : 9 : 1) – The "Magic Mixture" for stubborn amines.
-
Technical Note: Thiadiazoles are less basic than aliphatic amines due to aromatic delocalization, but they still possess lone pairs that can hydrogen bond with silica. The basic modifier disrupts this interaction [2].[3]
Module 3: Chemical Modification (The "Silver Bullet")
The Problem: The oil is too impure to crystallize, and chromatography is failing to separate close-running byproducts.
Strategy: Convert the oily free base into a crystalline salt. Salts have much higher lattice energies and crystallize readily. You can then purify the salt and revert to the free base.
Workflow Diagram: Salt Formation Strategy
Caption: Logic flow for converting intractable oils into purifiable crystalline salts.
Protocol: Oxalate/HCl Salt Formation
-
Dissolution: Dissolve 1g of crude oil in 10 mL of dry Diethyl Ether or Acetone.
-
Acidification:
-
Option A (HCl): Bubble dry HCl gas through the solution OR add 4M HCl in Dioxane dropwise.
-
Option B (Oxalate): Add a saturated solution of Oxalic Acid in acetone. Oxalates often form beautiful, non-hygroscopic needles.
-
-
Precipitation: The salt should precipitate immediately. Cool on ice for 30 mins.
-
Filtration: Filter the solid salt. Wash with cold ether.
-
Regeneration (Free-Basing):
Frequently Asked Questions (FAQs)
Q1: My thiadiazole decomposes on the silica column. The spot disappears! A: Thiadiazoles can be acid-sensitive, especially if they contain hydrazone linkages. Standard silica is slightly acidic (pH 5-6).
-
Fix: Use Neutral Alumina (Grade III) instead of silica. Alternatively, use the "Basified Silica" protocol (Module 2) to neutralize the acidity.
Q2: I tried recrystallizing from Ethanol, but I got a "milky" emulsion. A: This is the "Oiling Out" limit. You used too much water or cooled too fast.
-
Fix: Re-heat to clarity. Add drops of Ethanol until the solution stays clear at a slightly lower temperature. Let it cool undisturbed wrapped in a towel to slow the thermal gradient.
Q3: Which acid is best for salt formation? A:
-
HCl: Standard, but salts can be hygroscopic (absorb water and turn to goo).
-
Oxalic Acid: Excellent for forming crystalline solids; usually non-hygroscopic.
-
Picric Acid: Historical gold standard for amines, but explosive hazards make it a last resort.
References
-
Synthesis and characterisation of some thiadiazole derivatives. (2024). Wisdom Library. Retrieved from [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Kokovina, T. S., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159.[6] Retrieved from [Link]
-
Opsomath. (2011).[2] Discussion on "Oiling Out" phenomena. Reddit r/Chemistry. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Analysis of 1,2,4-Thiadiazole and 1,3,4-Thiadiazole Isomers: Unveiling the Nuances of Biological Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, heterocyclic compounds are foundational scaffolds for drug discovery. Among these, the five-membered thiadiazole ring system, characterized by one sulfur and two nitrogen atoms, stands out for its remarkable versatility and broad spectrum of pharmacological activities.[1][2] While four isomers of thiadiazole exist, the 1,2,4- and 1,3,4-thiadiazoles have garnered the most significant attention from the scientific community.[2][3][4] Their widespread biological activities—spanning antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties—make them privileged structures in the design of novel therapeutic agents.[3][5][6][7]
The seemingly subtle difference in the arrangement of heteroatoms between the 1,2,4- and 1,3,4-isomers gives rise to distinct electronic and steric properties. These differences profoundly influence how derivative molecules interact with biological targets, leading to significant variations in potency and selectivity. This guide provides an in-depth, objective comparison of the biological potencies of these two critical thiadiazole isomers, supported by experimental data, to inform rational drug design and guide future research.
Structural and Physicochemical Distinctions
The core distinction between the two isomers lies in the relative positions of the sulfur and two nitrogen atoms within the five-membered ring.
Caption: Isomeric structures of 1,2,4-thiadiazole and 1,3,4-thiadiazole rings.
This structural variance impacts the molecule's electronic distribution and hydrogen bonding capacity. The 1,3,4-thiadiazole ring, in particular, is noted for its mesoionic character, which can enhance its ability to cross cellular membranes and interact with biological targets, a property that may contribute to its broad bioactivity.[1][8] Furthermore, the 1,3,4-thiadiazole nucleus is often considered a bioisosteric replacement for pyrimidine and oxadiazole moieties, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][9][10]
Comparative Biological Potency: A Data-Driven Analysis
While both isomers are pharmacologically significant, the volume of research and reported high-potency derivatives appear skewed towards the 1,3,4-thiadiazole scaffold.[7][11] The following sections dissect their comparative performance across key therapeutic areas.
Anticancer Activity
Both isomers have been extensively explored as anticancer agents.[1] The 2-amino-1,3,4-thiadiazole structure is a particularly promising foundation for developing compounds with antitumor properties.[12] The anticancer effect is often enhanced by introducing an aromatic ring at the 5-position of the 1,3,4-thiadiazole core.[12]
In a notable study, a series of novel 1,2,4-thiadiazole-1,2,4-triazole derivatives were synthesized and evaluated against breast (MCF-7), lung (A549), and prostate (DU-145) cancer cell lines.[13] Several compounds exhibited potent activity, with some showing IC50 values in the low micromolar range, comparable to the standard drug etoposide.[13]
Conversely, a study on 1,3,4-thiadiazole derivatives demonstrated a novel compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, with a potent anti-proliferative IC50 value of 2.44 µM against the LoVo colon cancer cell line.[12]
| Isomer | Derivative/Compound | Biological Activity | Assay/Model | Potency (IC50/GI50) | Reference |
| 1,2,4-Thiadiazole | Amide-functionalized 1,2,4-triazole hybrid (8j) | Anticancer | MCF-7 (Breast Cancer) | 2.11 µM | [13] |
| 1,2,4-Thiadiazole | Amide-functionalized 1,2,4-triazole hybrid (8d) | Anticancer | A549 (Lung Cancer) | 3.54 µM | [13] |
| 1,3,4-Thiadiazole | 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | Anticancer | LoVo (Colon Cancer) | 2.44 µM | [12] |
| 1,3,4-Thiadiazole | 5-phenyl-substituted-2-amine derivative (93) | Anticancer | MDA MB-231 (Breast) | > Cisplatin | [14] |
| 1,2,3-Thiadiazole * | D-ring fused DHEA derivative (25) | Anticancer | T47D (Breast Cancer) | 0.058 µM | [1] |
Note: Data for the 1,2,3-isomer is included for broader context, highlighting its potential high potency.
Antimicrobial Activity
The thiadiazole scaffold is a cornerstone in the development of new antimicrobial agents.[15] Here, derivatives of the 1,3,4-thiadiazole ring have demonstrated particularly broad and potent activity.[16][17][18]
One study synthesized a series of 1,2,4-triazole and 1,3,4-thiadiazole derivatives and found that compounds carrying the 1,3,4-thiadiazole ring generally showed higher antimicrobial activity against Bacillus subtilis and fungi compared to the triazole-only compounds.[17][18] Another study focusing on novel 1,3,4-thiadiazoles found significant activity against various Gram-positive and Gram-negative bacteria, as well as fungi like Rhizopus oryzae.[19][20]
| Isomer | Derivative/Compound | Biological Activity | Organism | Potency (MIC) | Reference |
| 1,3,4-Thiadiazole | 2-((1(2H)-phthalazinone-2-yl)methyl)-5-(4-chlorophenylamino)-1,3,4-thiadiazole (8a) | Antibacterial | B. subtilis | 3.9 µg/mL | [18] |
| 1,3,4-Thiadiazole | 2-((1(2H)-phthalazinone-2-yl)methyl)-5-(4-bromophenylamino)-1,3,4-thiadiazole (8b) | Antifungal | C. albicans | 7.8 µg/mL | [18] |
| 1,3,4-Thiadiazole | Pyrazoline-based derivative | Antibacterial | S. aureus | 15.625 µg/mL | [21] |
| 1,3,4-Thiadiazole | Pyrazoline-based derivative | Antifungal | C. albicans | 15.625 µg/mL | [21] |
Case Study: Adenosine A3 Receptor Antagonism
A direct comparison highlighting the profound impact of isomerism comes from the study of adenosine A3 receptor antagonists. Researchers synthesized and evaluated 4-(4-methoxyphenyl)-2-aminothiazole and 3-(4-methoxyphenyl)-5-amino-1,2,4-thiadiazole derivatives.[22][23] The acetylated derivative of the 1,2,4-thiadiazole compound, N-[3-(4-methoxyphenyl)-[5][16][24]thiadiazol-5-yl]-acetamide, emerged as a highly potent and selective A3 antagonist with a subnanomolar affinity (Ki = 0.79 nM).[22][23] Molecular modeling suggested specific hydrophobic interactions within the receptor's binding pocket were responsible for this high affinity. When compared to its regioisomer, the difference in binding affinities was dramatic, underscoring how isomer choice is critical for achieving target-specific potency.[22]
Structure-Activity Relationship (SAR) Insights
The biological activity of thiadiazole derivatives is highly dependent on the nature and position of their substituents.
Caption: General workflow for the synthesis of thiadiazole derivatives.
Protocol 1: General Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amines
This protocol is adapted from a method utilizing phosphorus oxychloride for cyclodehydration. [12]
-
Reaction Setup: To a flask containing 10 mL of phosphorus oxychloride (POCl3), add the desired aromatic carboxylic acid (3.00 mmol). Stir the mixture for 20 minutes at room temperature.
-
Addition of Reagent: Add thiosemicarbazide (3.00 mmol) to the mixture.
-
Heating: Heat the resulting mixture at 80–90 °C for one hour with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully cool the reaction mixture in an ice bath. Cautiously add 40 mL of water.
-
Reflux: Reflux the resulting suspension for 4 hours.
-
Neutralization: After cooling, basify the solution to a pH of 8 using a 50% sodium hydroxide solution while stirring.
-
Isolation: Collect the resulting precipitate by filtration, wash it with water, and dry it.
-
Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield the pure 5-aryl-1,3,4-thiadiazol-2-amine.
Protocol 2: Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles
This method involves the oxidative S-N bond formation from imidoyl thioureas, a common and efficient route. [25]
-
Precursor Synthesis: Synthesize the required N-imidoylthiourea precursor by reacting an appropriate amidine with an isothiocyanate.
-
Reaction Setup: Dissolve the N-imidoylthiourea (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (10 mL).
-
Oxidation: Add an oxidizing agent, such as phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 mmol), to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture and monitor its completion by TLC (typically complete within 5-10 minutes).
-
Work-up: Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extraction: Extract the product with an organic solvent (e.g., DCM), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted-1,2,4-thiadiazole.
Protocol 3: In Vitro Anticancer Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into 96-well plates at a density of approximately 5×10³ to 1×10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized thiadiazole compounds in the culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide).
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Conclusion and Future Perspectives
The comparative analysis of 1,2,4- and 1,3,4-thiadiazole isomers reveals two exceptionally versatile and pharmacologically rich scaffolds. While both have yielded potent drug candidates, the existing literature suggests a greater prevalence and often broader spectrum of high-potency derivatives emerging from the 1,3,4-thiadiazole core, particularly in the antimicrobial and anticancer domains. [4][6][14]Its favorable physicochemical properties and role as a bioisostere contribute to this prominence.
However, the high, target-specific potency of 1,2,4-thiadiazole derivatives, as exemplified by the adenosine A3 receptor antagonists, demonstrates that this isomer is indispensable for achieving selectivity and potency against specific molecular targets. [22][23]The choice between isomers is therefore not a matter of inherent superiority, but one of strategic design tailored to the specific therapeutic target and desired biological outcome.
Future research should focus on more direct, head-to-head comparisons of isomeric pairs within the same study to provide clearer, more definitive SAR data. Exploring novel synthetic routes that allow for greater diversification of both scaffolds will undoubtedly uncover new biological activities and lead to the development of next-generation therapeutic agents.
References
- Mahendrasinh, M. R. et al. Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. World Journal of Pharmacy and Pharmaceutical Sciences.
- Joule, J. A. & Mills, K. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. Chem Biol Drug Des. 2013 May;81(5):557-76.
- Chandurwala, S. et al. A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review. Research J. Pharm. and Tech. 2025-01-30.
- Anonymous. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold.
- Matysiak, J. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed.
- Abdel-Wahab, B. F. et al. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety.
- Anonymous. Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal.
- Chandurwala, S. et al. A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review. Research J. Pharm. and Tech. 2025-01-30.
- Rani, P. et al. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. 2022-12-06.
- Kumar, V., Kaur, K. & Gupta, G. Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. Books. 2024-07-24.
- Iacob, B.-C. et al.
- Anonymous. Synthesis of 1,2,4-thiadiazoles. Organic Chemistry Portal.
- Kim, Y.-C. et al. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists.
- Kim, Y. C. et al. Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. PubMed. 2004-02-01.
- Küçükgüzel, I., Tatar, E. & Turgut, Z.
- Pombeiro, A. J. L., Kopylovich, M. N. & da Silva, M. F. C. G. (PDF) Building 1,2,4-Thiadiazole: Ten Years of Progress.
- Anonymous.
- Bull, J. A. & Stead, D.
- Sudhakar, B. et al. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents.
- Ardecky, R. J. et al. Structure-activity relationships of thiadiazole agonists of the human secretin receptor. SLAS Discov. 2024-08-08.
- Kumar, A. et al. Biological activity of oxadiazole and thiadiazole derivatives.
- Anonymous. Some biologically active 1,2,4-thiadiazoles.
- Al-Ghorbani, M. et al. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. 2022-10-17.
- Nami, S. et al. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives.
- El-Metwaly, A. M. et al. Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. PubMed. 2022-06-04.
- Yurttaş, L. et al. Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities.
- Kushwaha, N. & Kushwaha, N. (PDF) Biological Activities of Thiadiazole Derivatives: A Review.
- Küçükgüzel, I., Tatar, E. & Turgut, Z.
- Obakachi, V. A. et al. Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Taylor & Francis Online.
- Gontijo, R. J. F. et al. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.
- Szeliga, M. Thiadiazole derivatives as anticancer agents.
- El-Metwaly, A. M. et al. (PDF) Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies.
- Al-Ghorbani, M. et al. Chemical structure of thiadiazole isomers | Download Scientific Diagram.
- Obakachi, V. A. et al. Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review | Semantic Scholar. Semantic Scholar.
- Matysiak, J. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review.
- Anonymous. Anticancer 1,2,4-triazole, 1,3,4-oxadiazole and 1,3,4-thiadiazole sugar hybrid derivatives.
- Sławiński, J. & Szafrański, K.
- El-Sayed, N. N. E. et al. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI.
- Anonymous. Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. Neliti. 2018-09-21.
- Gowramma, B. et al. (PDF) A REVIEW ON BIOLOGICAL ACTIVITIES: 1,3,4- THIADIAZOLE AND ITS DERIVATIVES.
Sources
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. wisdomlib.org [wisdomlib.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. jocpr.com [jocpr.com]
- 17. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
Comparative Guide: Validating Efficacy Against Multi-Drug Resistant (MDR) Pathogens
Executive Summary
In the context of Multi-Drug Resistant (MDR) pathogens—such as Acinetobacter baumannii, Pseudomonas aeruginosa, and MRSA—standard Minimum Inhibitory Concentration (MIC) data is often insufficient for drug candidates. While MIC defines potency, it fails to capture killing kinetics, post-antibiotic effects, or synergistic potential, which are critical for overcoming resistance mechanisms like efflux pumps and biofilm formation.
This guide compares the regulatory gold standard (Broth Microdilution) with dynamic (Time-Kill) and high-throughput (ATP Bioluminescence) methodologies, providing a validated roadmap for robust antibacterial characterization.
Part 1: Methodological Comparison
The following table contrasts the three primary validation workflows. For MDR strains, a multi-modal approach is recommended: use BMD for regulatory submission, Time-Kill for pharmacodynamics, and ATP for rapid high-throughput screening.
| Feature | Broth Microdilution (BMD) | Time-Kill Kinetics (TKK) | ATP Bioluminescence |
| Primary Output | MIC (Potency) | Rate of Killing (Pharmacodynamics) | Metabolic Activity (Viability) |
| Regulatory Status | Gold Standard (CLSI/EUCAST) | Supportive (Pre-clinical) | Screening / R&D |
| MDR Suitability | High (Standardized) | Critical (Detects tolerance/persisters) | Moderate (Good for biofilms) |
| Turnaround | 16–24 Hours | 24–48 Hours (Labor intensive) | < 1 Hour (Real-time) |
| Cost | Low | High (Reagent/Labor heavy) | Medium (Luciferase reagents) |
| Limit of Detection | Visible Turbidity | ~50 CFU/mL | ~100 CFU/mL (RLU correlation) |
Part 2: The Regulatory Gold Standard – Broth Microdilution (BMD)
Objective: Determine the MIC, the lowest concentration inhibiting visible growth. Standard: CLSI M07 / ISO 20776-1.[1]
Expert Insight: The Cation Adjustment Factor
Common failure mode in MDR testing: Using standard Mueller-Hinton Broth (MHB) for P. aeruginosa.
-
Causality: Divalent cations (
, ) stabilize the bacterial outer membrane and regulate porin channels. -
Correction: You must use Cation-Adjusted Mueller-Hinton Broth (CAMHB) containing 20–25 mg/L
and 10–12.5 mg/L . Failure to do so results in false susceptibility (artificially low MICs) for aminoglycosides and polymyxins.
Protocol: Automated-Ready BMD Workflow
-
Inoculum Prep: Suspend colonies in saline to match 0.5 McFarland Standard (
CFU/mL). -
Intermediate Dilution: Dilute 1:100 in CAMHB.
-
Final Inoculum: Dilute 1:20 into the 96-well plate to achieve
CFU/mL . -
Drug Addition: Add 50 µL of 2X drug concentration to 50 µL of inoculum.
-
Controls:
-
Growth Control:[2] Bacteria + Solvent (no drug).
-
Sterility Control: Media only.
-
-
Incubation: 16–20 hours at 35°C
2°C (ambient air).
Workflow Visualization
Figure 1: Standardized Broth Microdilution workflow ensuring correct inoculum density (
Part 3: Dynamic Validation – Time-Kill Kinetics (TKK)
Objective: Determine if the compound is bacteriostatic or bactericidal.[3][4] Why for MDR? Many MDR strains (e.g., VRE) are "tolerant"—they stop growing but don't die. MIC misses this; TKK reveals it.
Protocol: The Log-Reduction System
-
Setup: Prepare 10 mL CAMHB tubes with drug at 1x, 2x, and 4x MIC .
-
Inoculum: Inoculate to starting density of ~
CFU/mL. -
Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours .
-
Plating: Serially dilute (PBS) and plate on agar. Incubate 24h.
-
Calculation: Plot
CFU/mL vs. Time.
Data Interpretation[4][5][6][7][8]
-
Bactericidal:
reduction (99.9% kill) from the starting inoculum at 24h. -
Bacteriostatic:
reduction. -
Regrowth: Initial decrease followed by recovery (indicates selection of resistant mutants or unstable drug).
Part 4: Synergism Studies – The Checkerboard Assay
Objective: Validate combination therapies (e.g., Compound X + Meropenem) to overcome resistance. Metric: Fractional Inhibitory Concentration Index (FICI).
Protocol Summary
-
Matrix: Use a 96-well plate. Drug A is diluted along the X-axis; Drug B along the Y-axis.
-
Inoculation: Standard BMD inoculum (
CFU/mL). -
Calculation:
Logic Visualization (FICI Interpretation)
Figure 2: Decision tree for interpreting Checkerboard Assay results. FICI
Part 5: Experimental Data (Hypothetical Case Study)
Scenario: Evaluating "Compound X" against Methicillin-Resistant S. aureus (MRSA) USA300.
| Parameter | Compound X | Vancomycin (Control) | Interpretation |
| MIC (BMD) | 2 µg/mL | 1 µg/mL | Compound X is potent, though slightly less than Vanco. |
| Time-Kill (24h) | -4.2 | -2.1 | Critical Differentiator: Compound X is rapidly bactericidal; Vancomycin is slowly bactericidal/static in this window. |
| FICI (w/ Gentamicin) | 0.35 | 0.75 | Compound X shows Synergy with Gentamicin; Vancomycin shows Indifference. |
References
-
Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link][1][7][8]
-
EUCAST. Reading guide for broth microdilution. [Link]
-
American Society for Microbiology (ASM). Time-Kill Assay Protocols for Antimicrobial Agents. [Link] (Referencing Antimicrob Agents Chemother standard protocols)
-
Nature Protocols. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions. [Link]
-
National Institutes of Health (NIH). ATP Bioluminescence vs. Conventional Plate Count Methods. [Link]
Sources
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. emerypharma.com [emerypharma.com]
- 5. actascientific.com [actascientific.com]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. intertekinform.com [intertekinform.com]
- 8. webstore.ansi.org [webstore.ansi.org]
A Researcher's Guide to the Crystallographic Analysis of Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Thiadiazole derivatives represent a cornerstone in medicinal chemistry, demonstrating a vast spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The therapeutic potential of these heterocyclic compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Single-crystal X-ray diffraction stands as the definitive method for elucidating these structures, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design. This guide offers a comprehensive overview of the crystallographic analysis of thiadiazole derivatives, comparing different structural motifs and providing the experimental foundation for these powerful analyses.
The Crucial Role of Crystallography in Drug Discovery
The precise knowledge of a molecule's three-dimensional arrangement is paramount in drug development. For thiadiazole derivatives, crystallographic data reveals critical information about:
-
Conformational Preferences: Understanding the stable conformations of the thiadiazole ring and its substituents is essential for predicting how a molecule will bind to a receptor.[3][4]
-
Intermolecular Interactions: X-ray diffraction allows for the detailed analysis of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern crystal packing and can mimic interactions in a biological environment.[1][5][6]
-
Stereochemistry: For chiral derivatives, crystallography unambiguously determines the absolute configuration, which is crucial as different enantiomers can have vastly different biological activities.[7]
This structural information is the bedrock upon which effective and selective drugs are built.
Experimental Workflow: From Crystal to Structure
The journey from a synthesized thiadiazole derivative to its fully characterized crystal structure involves a meticulous experimental workflow. The following protocol outlines the key steps for single-crystal X-ray diffraction analysis.
Step-by-Step Experimental Protocol
-
Crystal Growth (The Art of Patience):
-
Rationale: The cornerstone of a successful X-ray diffraction experiment is a high-quality single crystal. This requires slow, controlled crystallization to allow for the ordered arrangement of molecules.
-
Method: A common and effective method is slow evaporation. Dissolve the purified thiadiazole derivative in a suitable solvent or solvent mixture (e.g., ethanol, DMF) to near saturation.[8][9] The choice of solvent is critical and often requires screening. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks at a constant temperature. Other techniques include vapor diffusion and cooling crystallization.
-
-
Crystal Mounting and Data Collection:
-
Rationale: A suitable crystal (typically 0.1-0.3 mm in size) is selected and mounted on a diffractometer for data collection. The crystal is cooled, usually to 100-120 K, to minimize thermal vibrations and potential radiation damage.[6]
-
Method: Using a microscope, a well-formed crystal is selected and mounted on a cryoloop. The loop is then placed in a stream of cold nitrogen gas on the diffractometer. Data is collected using monochromatic X-rays (commonly Mo Kα or Cu Kα radiation).[1][3][7] The diffractometer rotates the crystal through a series of angles, collecting diffraction patterns at each orientation.
-
-
Structure Solution and Refinement:
-
Rationale: The collected diffraction data (a set of reflection intensities) is used to determine the arrangement of atoms within the crystal.
-
Method: The structure is typically solved using direct methods or Patterson methods, which provide an initial model of the electron density.[1][3] This model is then refined using full-matrix least-squares techniques.[1][3] This iterative process adjusts atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data. Software packages like SHELXS and SHELXL are commonly used for this purpose.[3]
-
Visualizing the Workflow
Caption: Experimental workflow for single-crystal X-ray diffraction.
Comparative Analysis of Thiadiazole Derivative Crystal Structures
The structural diversity of thiadiazole derivatives is vast, influenced by the nature and position of substituents on the heterocyclic ring.[10] The following table provides a comparative summary of crystallographic data for a selection of thiadiazole derivatives, highlighting key structural features.
| Compound Class | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| 2-Amino-1,3,4-thiadiazoles | Monoclinic | P2₁/c | N-H···N hydrogen bonds, π-π stacking | [6] |
| 2-Benzamido-1,3,4-thiadiazoles | Orthorhombic | Pca2₁ | N-H···N hydrogen bonds, C-H···O interactions, lp···π interactions | [1] |
| Fused Triazolo-thiadiazoles | Monoclinic | P2₁/n | N···H, S···H, C···C, and S···C non-covalent interactions | [8] |
| 5-Arylimino-1,3,4-thiadiazoles | Monoclinic | P2₁/c | C-H···F interactions, π-π stacking | [7][11] |
| 1,2,4-Thiadiazole Derivatives | Monoclinic | P2₁/c | Hydrogen bond networks | [3][4] |
Key Observations:
-
Hydrogen Bonding: The presence of amino and amido groups frequently leads to the formation of robust hydrogen bonding networks, which are significant in stabilizing the crystal packing.[1][5][6]
-
π-π Stacking: Aromatic substituents on the thiadiazole ring often engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.[6]
-
Weak Interactions: Weaker interactions, such as C-H···O, C-H···F, and lone pair (lp)···π interactions, also play a crucial role in the crystal packing and can influence the molecular conformation.[1][5]
Integrating Crystallography with Other Analytical Techniques
While X-ray diffraction provides the ultimate structural detail, a comprehensive characterization of thiadiazole derivatives relies on a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming the chemical structure and purity of the synthesized compounds before crystallization is attempted.[6][9]
The Synergy of Techniques
Caption: Integrated analytical workflow for thiadiazole derivatives.
The Power of Structural Databases
The Cambridge Structural Database (CSD) is an invaluable resource for researchers working with thiadiazole derivatives.[12] It is the world's largest repository of small-molecule organic and organometallic crystal structures, containing over a million entries.[12] By searching the CSD, researchers can:
-
Compare the crystal packing of their novel derivatives with known structures.
-
Identify common structural motifs and intermolecular interactions.
-
Gain insights into the conformational preferences of different thiadiazole scaffolds.[13]
Future Perspectives
The crystallographic analysis of thiadiazole derivatives will continue to be a driving force in the development of new therapeutic agents. Future research will likely focus on:
-
Co-crystallization: The formation of co-crystals with other molecules to improve physicochemical properties such as solubility and bioavailability.[4]
-
Polymorphism: The study of different crystalline forms of the same compound, as polymorphs can have different stabilities and dissolution rates.
-
In situ Crystallization: The development of methods to crystallize thiadiazole derivatives directly in complex with their biological targets, providing a snapshot of the binding mode.
By leveraging the power of X-ray diffraction and integrating it with other analytical and computational tools, researchers can continue to unlock the full therapeutic potential of the versatile thiadiazole scaffold.
References
-
Panini, P., Mohan, T. P., Gangwar, U., Sankolli, R., & Chopra, D. (2013). Quantitative crystal structure analysis of 1,3,4-thiadiazole derivatives. CrystEngComm, 15(21), 4252-4265. [Link]
-
Perlovich, G. L., Kazachenko, A. G., Strakhova, N. N., Volkova, T. V., & Surov, A. O. (2012). Novel 1,2,4-Thiadiazole Derivatives: Crystal Structure, Conformational Analysis, Hydrogen Bond Networks, Calculations, and Thermodynamic Characteristics of Crystal Lattices. The Journal of Physical Chemistry B, 116(30), 9110–9122. [Link]
-
Panini, P., Mohan, T. P., Gangwar, U., Sankolli, R., & Chopra, D. (2013). Quantitative crystal structure analysis of 1,3,4-thiadiazole derivatives. CrystEngComm, 15(21), 4252-4265. [Link]
-
Stoyanov, E. V., Stoyanova, R. S., & Nikolova, R. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(16), 3613. [Link]
-
Surov, A. O., Manin, A. N., Voronin, A. P., Churakov, A. V., Perlovich, G. L., & Kazachenko, A. G. (2015). Novel 1,2,4-Thiadiazole Derivatives: Crystal Structure, Conformational Analysis, Hydrogen Bond Networks, Calculations, and Thermodynamic Characteristics of Crystal Lattices. Request PDF. [Link]
-
Al-Romaigh, H. A., Al-Dhayan, D. M., Al-Tamimi, A.-M. M., Al-Kahtani, A. A., & El-Emam, A. A. (2021). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Molecules, 26(15), 4488. [Link]
-
Al-Hourani, B. J., Al-Awaida, W. A., Awwadi, F. F., & Hammoudeh, M. A. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Crystals, 13(3), 441. [Link]
-
Shaw, J., & El-Emam, A. A. (2023). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. ResearchGate. [Link]
-
Shaw, J., El-Emam, A. A., Al-Romaigh, H. A., Al-Dhayan, D. M., Al-Tamimi, A.-M. M., & Al-Kahtani, A. A. (2023). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 28(4), 1806. [Link]
-
Salimi, M., & Dadashpour, S. (2024). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Pharmaceutical and Biomedical Research. [Link]
-
Gür, M., & Ceylan, Ü. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30064-30079. [Link]
-
ResearchGate. (2021). Structure of compound 4 as obtained by X-ray diffraction analysis.[Link]
-
Gritsan, N. P., & Zibarev, A. V. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. International Journal of Molecular Sciences, 22(16), 8684. [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. [Link]
-
Gür, M., & Ceylan, Ü. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30064-30079. [Link]
-
Stoyanov, E. V., Stoyanova, R. S., & Nikolova, R. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(16), 3613. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. [Link]
-
Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). [Link]
-
Wikipedia. (2023). Thiadiazoles. [Link]
-
Cambridge Crystallographic Data Centre. (2016). CCDC 1457709: Experimental Crystal Structure Determination. [Link]
Sources
- 1. Quantitative crystal structure analysis of 1,3,4-thiadiazole derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative crystal structure analysis of 1,3,4-thiadiazole derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Thiadiazoles - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 13. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
